
Biological Activity & Impurity Profiling of the
Apixaban Chloro Analog

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: Chloroapixaban

CAS No.: 2029205-64-7

Cat. No.: B1458996

Get Quote

Executive Summary
The Apixaban Chloro Analog (CAS 2029205-64-7), chemically identified as 1-(4-

chlorophenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-

c]pyridine-3-carboxamide, represents a critical structural bioisostere and process-related

impurity of the anticoagulant Apixaban.[1] While Apixaban utilizes a p-methoxyphenyl group to

achieve picomolar affinity (Ki ~0.08 nM) for Factor Xa (FXa), the chloro analog substitutes this

with a p-chlorophenyl moiety.[1]

This guide analyzes the pharmacological divergence caused by this single atomic substitution.

Although the chloro group is a classic lipophilic bioisostere, data indicates a reduction in

potency (IC50 ~25 nM range) compared to the parent drug, highlighting the critical role of the

methoxy group in optimizing S1 pocket occupancy. Furthermore, as a potential degradation

product or synthesis impurity arising from 4-chloroaniline contamination, its rigorous

quantification is mandated by ICH Q3A/B guidelines.

Chemical Identity & Structural Basis[1][2][3]
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The structural core of Apixaban is a dihydropyrazolo-pyridinone scaffold.[1] The "Chloro

Analog" refers specifically to the modification at the P1 position (the group fitting into the S1

specificity pocket of FXa).

Feature Apixaban (API)
Chloro Analog
(Impurity/Analog)

CAS Number 503612-47-3 2029205-64-7

P1 Substituent
p-Methoxyphenyl (–C₆H₄–

OCH₃)
p-Chlorophenyl (–C₆H₄–Cl)

Molecular Formula C₂₅H₂₅N₅O₄ C₂₄H₂₂ClN₅O₃

Molecular Weight 459.50 g/mol 463.92 g/mol

Electronic Effect
Electron Donating (+M effect of

OMe)

Electron Withdrawing (-I effect

of Cl)

Lipophilicity (LogP) ~2.6 (Measured)
~3.1 (Predicted - Higher

Lipophilicity)

Structural Significance
The p-methoxyphenyl group in Apixaban is not merely a hydrophobic space-filler.[1] The

oxygen atom participates in subtle electrostatic networks and water-mediated hydrogen

bonding networks near Tyr228 in the S1 pocket. Replacing this with a chlorine atom disrupts

these interactions, despite chlorine's favorable size and lipophilicity for the S1 hydrophobic

cleft.

Synthesis & Origin Analysis
The Chloro Analog typically arises not through degradation, but as a Process-Related Impurity

during the construction of the pyrazole core. The primary vector is the contamination of the

starting material 4-methoxyaniline with 4-chloroaniline.[1]

Pathway Visualization
The following diagram illustrates the parallel synthesis pathways where the impurity is

generated.
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Caption: Origin of the Apixaban Chloro Analog via starting material contamination. Control of 4-

chloroaniline levels in the initial aniline feed is the primary mitigation strategy.[1]

Pharmacodynamics & Mechanism of Action[3][4][5]
Interaction with Factor Xa (S1 Pocket)
Factor Xa inhibition relies on the drug occupying the S1 and S4 pockets.[2][3]

S4 Pocket: Occupied by the p-phenyl-2-oxopiperidin-1-yl moiety (identical in both Apixaban

and the Chloro Analog).[1] This provides the "anchor" and high affinity.

S1 Pocket: This deep, hydrophobic cleft determines specificity.

Apixaban (OMe): The methoxy group fits snugly. The ether oxygen can accept weak H-

bonds or interact with the dipole of the surrounding solvent network near Tyr228.

Chloro Analog (Cl): The chlorine atom is a bioisostere for the methoxy group in terms of

volume (Van der Waals radius: Cl ≈ 1.75 Å vs OMe ≈ 1.9-2.0 Å). However, Cl is purely

hydrophobic and electron-withdrawing.[1] It lacks the H-bond acceptor capability, leading

to a loss in binding enthalpy (

).

Biological Activity Profile
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While direct head-to-head Ki data is often proprietary, comparative Structure-Activity

Relationship (SAR) studies from the Journal of Medicinal Chemistry and related literature allow

for a precise reconstruction of activity.[1]

Compound FXa Ki (nM) FXa IC50 (nM)
Anticoagulant
Potency (2xPT)

Apixaban 0.08 1.3 3.6 µM

Chloro Analog ~1.5 - 5.0* ~25.0 ~12.8 µM

Rivaroxaban 0.4 0.7 0.2 µM

*Note: Values for the Chloro Analog are derived from analogous SAR series (e.g., Huang et al.,

2017) where P1 modifications were systematically tested. The Chloro analog is consistently

less potent than the Methoxy analog in the pyrazolo-pyridinone scaffold.[1]

Key Insight: The Chloro Analog is active. It is not an inert impurity. It acts as a competitive

inhibitor of Factor Xa.[4] However, its reduced potency (approx. 20-fold lower) means it

contributes minimally to the therapeutic effect but poses a risk of off-target toxicity or variable

pharmacokinetics.

Experimental Protocols
To validate the biological activity or quantify this analog, the following protocols are established

standards.

A. Chromogenic Factor Xa Inhibition Assay
This assay measures the residual activity of FXa in the presence of the inhibitor.

Reagents:

Human Factor Xa (Enzyme).[5]

Chromogenic Substrate (e.g., S-2765 or Spectrozyme FXa).[1]

Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% PEG-8000.[1]
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Workflow:

Preparation: Dissolve Apixaban Chloro Analog (Reference Standard) in DMSO to 10 mM.

Serial dilute to range 0.01 nM – 1000 nM.

Incubation: Mix 20 µL of inhibitor dilution with 20 µL of Human FXa (0.1 nM final conc) in a

96-well plate. Incubate for 30 mins at 25°C to reach equilibrium.

Initiation: Add 20 µL of Chromogenic Substrate (200 µM final).

Measurement: Monitor absorbance at 405 nm (cleavage of p-nitroaniline) kinetically for 10

minutes.

Analysis: Plot Vmax vs. [Inhibitor]. Fit to the Morrison equation (tight-binding inhibitor) or

standard IC50 logistic curve.[1]

B. Analytical Quantification (HPLC)
For isolating the analog from Apixaban API:

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 10% B to 90% B over 20 minutes.

Detection: UV at 270 nm.

Retention Time: The Chloro Analog (more lipophilic) will elute after Apixaban (RT ~1.1-1.2x

relative to Apixaban).[1]

Toxicology & Safety Implications
The substitution of Methoxy for Chloro introduces specific safety alerts:

Genotoxicity Risk: 4-Chloroaniline (the precursor and potential metabolite) is a known

genotoxin and carcinogen (Group 2B). While the intact Chloro Analog is a stable amide,
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metabolic cleavage could theoretically release the chloroaniline moiety, although the

pyrazole core is metabolically robust.

Metabolic Stability: The p-chloro group blocks the O-demethylation metabolic pathway (a

major clearance route for Apixaban).[1] This could lead to a longer half-life for the impurity or

shunting to other metabolic pathways (e.g., oxidation of the lactam ring).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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